molecular formula C4H2Cl2N4O2 B8796798 5,6-Dichloro-3-nitropyrazin-2-amine CAS No. 87155-51-9

5,6-Dichloro-3-nitropyrazin-2-amine

Cat. No. B8796798
CAS RN: 87155-51-9
M. Wt: 208.99 g/mol
InChI Key: YPKQEGJKVUTYPH-UHFFFAOYSA-N
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Patent
US04416882

Procedure details

To 4.8 g isoamylnitrite in 150 ml bromoform heated to 95°-100° is added portionwise 5.0 g 5,6-dichloro-3-nitro-pyrazinamine. The reaction mixture is heated at reflux for 18 hours. After cooling, the bromoform is removed in vacuo to give an oil which is chromatographed on silica gel. The initial component to elute is 5,6-dichloro-2-bromonitropyrazine, which is obtained (2.6 g) as a viscous oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(ON=O)CC(C)C.[Cl:9][C:10]1[N:11]=[C:12]([N+:18]([O-:20])=[O:19])[C:13](N)=[N:14][C:15]=1[Cl:16].C(Br)(Br)[Br:22]>>[Br:22][C:13]1[C:12]([N+:18]([O-:20])=[O:19])=[N:11][C:10]([Cl:9])=[C:15]([Cl:16])[N:14]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the bromoform is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel
WASH
Type
WASH
Details
The initial component to elute
CUSTOM
Type
CUSTOM
Details
which is obtained (2.6 g) as a viscous oil

Outcomes

Product
Name
Type
Smiles
BrC1=NC(=C(N=C1[N+](=O)[O-])Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.